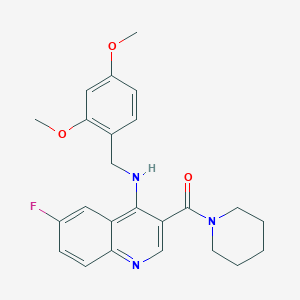

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Description

This compound belongs to the quinoline-based methanone family, characterized by a 6-fluoroquinoline core substituted at the 3-position with a piperidin-1-yl methanone group and at the 4-position with a 2,4-dimethoxybenzylamino moiety. The fluorine atom at position 6 may improve metabolic stability and binding affinity, a common strategy in medicinal chemistry for optimizing pharmacokinetics .

Its synthesis likely follows protocols similar to those described in and , involving coupling of substituted quinoline carboxylic acids with piperazine or piperidine derivatives using reagents like HATU in DMF .

Properties

IUPAC Name |

[4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c1-30-18-8-6-16(22(13-18)31-2)14-27-23-19-12-17(25)7-9-21(19)26-15-20(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCYTZVVVAPNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Dimethoxybenzylamine Moiety: This step involves the nucleophilic substitution of the quinoline core with 2,4-dimethoxybenzylamine under basic conditions.

Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at positions activated by the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2.1. Antimicrobial Activity

Fluoroquinolones are widely recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of fluoroquinolones exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the dimethoxybenzyl and piperidine groups may enhance the binding affinity to bacterial DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication.

2.2. Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders such as melasma and age spots. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can reduce melanin production:

- Mechanism : The compound competes with substrates at the active site of tyrosinase, effectively reducing melanin synthesis without cytotoxic effects on melanocytes.

- Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting superior efficacy in inhibiting tyrosinase activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Dimethoxybenzyl | Enhances lipophilicity and binding affinity |

| Piperidine Moiety | Contributes to receptor interaction |

| Fluorine Substitution | Increases potency against microbial targets |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes:

- Docking Analysis : Simulations indicate that the compound fits well into the active site of tyrosinase, forming critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.

- Binding Affinity : The calculated binding free energy values suggest a strong affinity for tyrosinase compared to other known inhibitors.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the quinoline ring and the amine/piperidine components. Below is a comparative analysis:

*Calculated based on molecular formula (C24H25FN3O3).

Key Observations:

- Solubility : The target compound’s 2,4-dimethoxybenzyl group likely enhances aqueous solubility compared to ethyl or methylphenyl analogs (e.g., ).

- Target Interaction : Piperidine/piperazine derivatives with sulfonyl or cyclopropanecarbonyl groups (e.g., ) may exhibit stronger hydrogen-bonding or covalent interactions with enzymes like ALDH1A1.

- Metabolic Stability : Fluorine at position 6 is conserved across analogs, suggesting its critical role in blocking oxidative metabolism .

Biological Activity

The compound (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dimethoxybenzyl group and a piperidinyl methanone moiety. The presence of fluorine enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| IUPAC Name | 4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

| Molecular Formula | C24H26FN3O3 |

| Molecular Weight | 421.48 g/mol |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It interacts with DNA and inhibits topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's mechanism involves intercalation into DNA strands, leading to disruption of replication processes.

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. For instance, in studies involving CCRF-CEM leukemia cells, the compound demonstrated IC50 values indicative of potent cytotoxic effects .

Enzyme Inhibition

The compound also demonstrates inhibitory effects on various enzymes. For example, it has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . Such inhibition could have implications for diabetes treatment.

The primary mechanism of action of this compound involves:

- DNA Intercalation : The compound inserts itself between DNA base pairs, disrupting normal DNA function.

- Topoisomerase Inhibition : It inhibits topoisomerases, enzymes that manage DNA topology during replication and transcription.

- Enzyme Interaction : The compound may also interact with other molecular targets involved in cell signaling pathways.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The most notable results were observed in breast cancer cell lines, where the IC50 was found to be significantly lower than that of standard chemotherapeutic agents.

Study 2: DPP-IV Inhibition

Another study focused on the inhibition of DPP-IV showed that the compound could effectively lower glucose levels in diabetic models by enhancing insulin secretion. This suggests potential therapeutic applications in managing type 2 diabetes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Fluorine Presence | Biological Activity |

|---|---|---|

| (4-((2,4-Dimethoxybenzyl)amino)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone | No | Moderate anticancer activity |

| (4-((2,4-Dimethoxybenzyl)amino)-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone | No | Lower enzyme inhibition compared to fluorine variant |

The fluorinated derivative shows enhanced lipophilicity and metabolic stability compared to its chloro and bromo analogs, making it a more favorable candidate for drug development.

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone?

- Methodological Answer: Synthesis requires precise control of temperature, solvent polarity, and catalyst selection. For quinoline derivatives, polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance coupling efficiency between the quinoline core and piperidine moiety. Catalytic amounts of triethylamine or Pd-based catalysts (e.g., Pd(OAc)₂) improve yields by facilitating amide bond formation . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product with >95% purity.

Q. How can spectroscopic methods (NMR, HRMS) confirm the molecular structure of this compound?

- Methodological Answer:

- ¹H NMR: Key signals include the aromatic protons of the quinoline core (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and piperidine ring protons (δ 1.5–2.5 ppm). The 2,4-dimethoxybenzyl group shows distinct singlet signals for methoxy substituents .

- HRMS: The molecular ion peak should match the theoretical mass (C₂₄H₂₇FN₃O₃: calc. 424.20). Fragmentation patterns confirm the fluoroquinoline and piperidinylmethanone moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer: Prioritize assays based on structural analogs:

- Antiproliferative activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Anti-inflammatory potential: COX-2 inhibition assay using ELISA.

- Antimicrobial screening: Microdilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Reference structurally similar compounds in and for protocol design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies address low selectivity in kinase inhibition?

- Methodological Answer:

- Computational docking: Use molecular dynamics (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Identify residues (e.g., Lys721 in EGFR) critical for binding .

- Iterative synthesis: Modify the 2,4-dimethoxybenzyl group (e.g., replace methoxy with halogen or alkyl groups) to reduce off-target effects. Test derivatives in competitive binding assays .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer:

- Standardize assays: Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time).

- Control for solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) and verify stability via HPLC .

- Validate targets: Employ siRNA knockdown or CRISPR-Cas9 to confirm on-target effects.

Q. How can C(sp³)–C(sp³) coupling reactions improve functionalization of the piperidine ring?

- Methodological Answer:

- Visible-light photocatalysis: Use Ru(bpy)₃Cl₂ as a catalyst with silane reductants (e.g., TMS-SiH) to generate alkyl radicals for cross-coupling. Optimize solvent (acetonitrile) and light intensity (450 nm LED) .

- Evaluate regioselectivity: Characterize products via NOESY NMR to confirm substitution patterns on the piperidine ring .

Q. What experimental designs assess metabolic stability and plasma protein binding?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.